8-(2-Chloro-3,4,5-trimethoxy-benzyl)-9-pent-4-ylnyl-9H-purin-6-ylamine
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Overview
Description
8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine is a compound belonging to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine typically involves the reaction of 3,4,5-trimethoxybenzylamine with appropriate purine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine involves its interaction with specific molecular targets, such as heat shock protein HSP 90-alpha. This interaction can lead to the inhibition of protein function, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-(2-Chloro-3,4,5-Trimethoxy-Benzyl)-9-Pent-4-Ylnyl-9h-Purin-6-Ylamine is unique due to its specific substitution pattern on the purine ring and the presence of the 2-chloro-3,4,5-trimethoxybenzyl group. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22ClN5O3 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
8-[(2-chloro-3,4,5-trimethoxyphenyl)methyl]-9-pent-4-ynylpurin-6-amine |
InChI |
InChI=1S/C20H22ClN5O3/c1-5-6-7-8-26-14(25-16-19(22)23-11-24-20(16)26)10-12-9-13(27-2)17(28-3)18(29-4)15(12)21/h1,9,11H,6-8,10H2,2-4H3,(H2,22,23,24) |
InChI Key |
WUJFGZAAFADPSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CC2=NC3=C(N=CN=C3N2CCCC#C)N)Cl)OC)OC |
Origin of Product |
United States |
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